molecular formula C21H18F3N7O B10912703 6-cyclopropyl-1,3-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1,3-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10912703
M. Wt: 441.4 g/mol
InChI Key: BBPHXKUJBLOJRM-UHFFFAOYSA-N
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Description

6-cyclopropyl-1,3-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a triazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-1,3-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, the introduction of the cyclopropyl and trifluoromethyl groups, and the attachment of the triazole ring. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-1,3-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-cyclopropyl-1,3-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1,3-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-cyclopropyl-1,3-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the trifluoromethyl group.

    6-cyclopropyl-1,3-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-methylphenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 6-cyclopropyl-1,3-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide imparts unique chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H18F3N7O

Molecular Weight

441.4 g/mol

IUPAC Name

6-cyclopropyl-1,3-dimethyl-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H18F3N7O/c1-11-18-14(8-15(12-3-4-12)27-19(18)30(2)29-11)20(32)28-16-7-13(21(22,23)24)5-6-17(16)31-10-25-9-26-31/h5-10,12H,3-4H2,1-2H3,(H,28,32)

InChI Key

BBPHXKUJBLOJRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)N5C=NC=N5)C

Origin of Product

United States

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